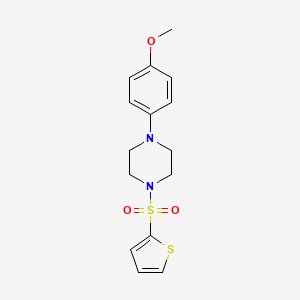![molecular formula C13H14N2O2 B5545371 3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone CAS No. 63656-21-3](/img/structure/B5545371.png)
3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical processes including condensation, cyclization, and substitution reactions. For instance, derivatives of piperazine have been synthesized through the Claisen Schmidt condensation and further modified using Mannich’s reaction to introduce different substituents, demonstrating the versatility and complexity of synthesizing such compounds (Kumar et al., 2017). Additionally, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety via one-pot Biginelli reaction showcases the efficient methods employed to generate complex structures (Bhat et al., 2018).
Molecular Structure Analysis
Molecular structure characterization techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the precise configuration of piperazine derivatives. For instance, crystallographic analysis has revealed the unique conformations and molecular arrangements, providing insights into the stereochemistry and intermolecular interactions influencing the compound's properties (Wang et al., 2006).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities depending on the substituents present on the piperazine ring. The formation of 3-acylmethylene-substituted 2-piperazinones, for example, highlights the compound's capacity for undergoing reactions that modify its chemical structure, influencing its biological activity and physical properties (Milyutin et al., 1994).
Aplicaciones Científicas De Investigación
One-Pot Biginelli Synthesis
- Research Context: This study focuses on synthesizing dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, which includes compounds structurally related to 3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone. These compounds were synthesized using a one-pot Biginelli reaction, offering an efficient method for producing such derivatives (Bhat et al., 2018).
Antibacterial Biofilm and MurB Inhibitors
- Research Context: A study involving the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which is structurally similar to the compound of interest, demonstrated potent antibacterial efficacies and biofilm inhibition activities. This indicates the potential of these compounds in addressing bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).
Synthesis and Pharmacological Evaluation
- Research Context: In another study, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities. This research highlights the potential application of piperazine derivatives in the field of psychopharmacology (Kumar et al., 2017).
Synthesis of Polyamides
- Research Context: Piperazine derivatives have been used in the synthesis of polyamides, incorporating other molecular structures such as theophylline and thymine. This application is significant in materials science and polymer chemistry (Hattori & Kinoshita, 1979).
Propiedades
IUPAC Name |
(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-2-4-10(5-3-9)12(16)8-11-13(17)15-7-6-14-11/h2-5,8,14H,6-7H2,1H3,(H,15,17)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFMQNMOLKHDS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one | |
CAS RN |
63656-21-3 |
Source


|
| Record name | Piperazinone, 3-(2-(4-methylphenyl)-2-oxoethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063656213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)
![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)



![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)
![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)
![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)
![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)



![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)